methylhydrocyclosiloxanes

描述

Contextual Significance in Silicon-Based Polymer Science

The significance of methylhydrocyclosiloxanes stems from the dual functionality they impart to polymer synthesis. The inorganic siloxane backbone (…-Si-O-Si-…) provides properties for which silicones are renowned: high thermal stability, low glass transition temperatures, flexibility at low temperatures, and hydrophobicity. justia.comgelest.com The presence of methyl groups contributes to these characteristics, while the Si-H group provides a reactive site for a variety of chemical transformations. cymitquimica.comresearchgate.net

This reactive Si-H bond is the cornerstone of their importance. It allows for post-polymerization modifications and cross-linking through hydrosilylation, a reaction where the Si-H group adds across an unsaturated bond, such as a carbon-carbon double bond. researchgate.netwikipedia.org This capability enables the precise engineering of polymer architectures, from linear and branched structures to complex, cross-linked networks, and the incorporation of a wide range of organic functionalities. sigmaaldrich.comuni-saarland.de Consequently, this compound are indispensable in creating materials with tailored properties for specialized applications, including advanced coatings, elastomers, resins, and inorganic-organic hybrids. uni-saarland.dechemeo.com

Evolution of Research in Cyclic Siloxane Chemistry

The journey of silicon-based polymers began long before their commercial boom. The first syntheses of polyalkylsiloxanes were conducted in the mid-19th century, but it was F. S. Kipping in the early 1900s who systematically proved the polymeric nature of siloxanes. chembk.com Kipping's work highlighted the distinct reactivity of the Si-O-Si bond compared to the C-O-C bond in ethers, noting its susceptibility to cleavage by acids and bases—a foundational observation for the future of siloxane polymerization. chembk.com

A major breakthrough occurred in the 1930s with the independent discovery of the "direct process" by Eugene G. Rochow and R. Müller. chembk.com This process enabled the economical, large-scale production of methylchlorosilanes, the essential precursors for silicones. Controlled hydrolysis of these chlorosilanes yields cyclic siloxanes, such as the tetramers and trimers, which serve as the primary monomers for polymerization. chembk.com

Initially, research focused heavily on fully methylated cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D₄). However, the quest for functional materials drove interest towards cyclosiloxanes bearing reactive groups. This led to the development and study of this compound, where the reactive Si-H bond offered a gateway to a new dimension of polymer chemistry. The ability to perform ring-opening polymerization (ROP) on these cyclic monomers, a process that can be initiated by either anionic or cationic catalysts, allowed for the synthesis of linear poly(methylhydrosiloxane) (B7799882). sigmaaldrich.comchemeo.com This linear polymer, in turn, became a crucial intermediate for creating complex silicone structures through subsequent hydrosilylation reactions. chemicalbook.com

Strategic Importance of this compound as Monomers and Building Blocks

The strategic value of this compound lies in their versatility as both polymerizable monomers and platforms for chemical modification. nih.govnih.gov They are central to two primary synthetic strategies in silicone chemistry: ring-opening polymerization (ROP) and hydrosilylation.

Ring-Opening Polymerization (ROP): this compound, like other strained cyclic siloxanes, can undergo ROP to form high-molecular-weight linear polymers. chemeo.comchemsrc.com This process involves the cleavage of the Si-O bonds within the ring by a catalyst, followed by the sequential addition of monomer units to a growing polymer chain. chemeo.com The resulting linear poly(methylhydrosiloxane) is a foundational polymer containing a backbone of repeating [–(CH₃)(H)Si–O–] units. The molecular weight of the final polymer can be controlled by the reaction conditions and the use of chain-stoppers. sigmaaldrich.com

Hydrosilylation: The Si-H bonds along the backbone of polymers derived from this compound, or on the cyclic monomers themselves, are highly valuable reactive handles. Hydrosilylation is a powerful and atom-economical addition reaction, typically catalyzed by platinum-group metals, that allows for the grafting of a vast array of functional groups onto the siloxane chain. wikipedia.orgnih.gov By reacting the Si-H groups with molecules containing vinyl or other unsaturated moieties, chemists can create copolymers with precisely tailored properties. cymitquimica.comnih.gov This enables the production of materials ranging from soft elastomers and gels to rigid, thermoset resins. For example, reacting a methylhydrocyclosiloxane with a divinyl compound can lead to the formation of a cross-linked network, the basis for many silicone elastomers. nih.gov This modular approach makes this compound essential building blocks for designing advanced functional materials. nih.govchemos.de

Data on Common this compound

The properties of this compound vary with the size of the siloxane ring. The following interactive table summarizes key physical data for the most common cyclic homologues.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,4,6,8-Tetramethylcyclotetrasiloxane | C₄H₁₆O₄Si₄ | 240.51 | 134 sigmaaldrich.comchembk.comchemicalbook.com | -69 sigmaaldrich.comchembk.comchemicalbook.com | 0.986 sigmaaldrich.comchembk.com | 1.387 sigmaaldrich.comchembk.com |

| 2,4,6,8,10-Pentamethylcyclopentasiloxane | C₅H₂₀O₅Si₅ | 300.63 | N/A | N/A | 0.992 sigmaaldrich.com | 1.392 sigmaaldrich.com |

| 2,4,6,8,10,12-Hexamethylcyclohexasiloxane | C₆H₁₈O₆Si₆ | 354.71 nih.gov | 34 (at 0.1 hPa) | -79 | N/A | N/A |

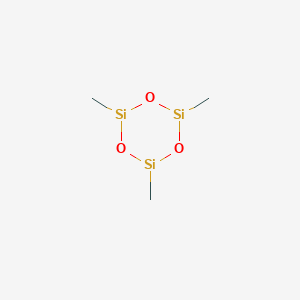

Structure

2D Structure

属性

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Mechanisms and Methodologies Utilizing Methylhydrocyclosiloxanes

Ring-Opening Polymerization (ROP) of Methylhydrocyclosiloxanes

Ring-opening polymerization is a powerful technique for the synthesis of linear polysiloxanes from cyclic monomers. The driving force for this process is often the relief of ring strain, particularly in smaller cyclosiloxane rings like trimers (D3). Both anionic and cationic pathways can be employed to initiate and propagate the polymerization.

Anionic ring-opening polymerization (AROP) of this compound is typically initiated by strong bases, such as alkali metal hydroxides (e.g., KOH), silanolates, or organolithium compounds. The mechanism proceeds via a nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to the cleavage of a siloxane (Si-O) bond and the formation of a linear silanolate active center.

The propagation step involves the subsequent attack of the growing silanolate chain end on another monomer molecule. This process continues, leading to the formation of a high molecular weight linear polymethylhydrosiloxane (B1170920). The living nature of AROP, in the absence of termination or chain transfer reactions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Side reactions in AROP can include "back-biting," where the active chain end attacks its own chain, leading to the formation of cyclic oligomers. The extent of these side reactions is influenced by factors such as the initiator, solvent, and temperature.

Cationic ring-opening polymerization (CROP) of this compound is initiated by strong acids, both protic acids (e.g., trifluoromethanesulfonic acid) and Lewis acids. The initiation involves the protonation or coordination of the initiator to a siloxane oxygen atom in the cyclosiloxane ring, generating a reactive cationic species, often a tertiary silyloxonium ion.

The propagation then proceeds by the nucleophilic attack of a monomer molecule on the electrophilic silicon atom adjacent to the cationic center, resulting in ring opening and the extension of the polymer chain. CROP is often more complex than AROP and can be accompanied by various side reactions, including chain transfer and the formation of cyclic oligomers, which can lead to a broader molecular weight distribution. The mechanism can be intricate, with the potential for both active chain end and activated monomer pathways operating simultaneously.

A variety of catalytic systems have been developed to control the ROP of cyclosiloxanes. For cationic polymerization, strong protic acids and Lewis acids are commonly employed. Among the Lewis acids, metal triflates, including those of rare earth elements like iron(III) triflate, have shown catalytic activity in the ROP of cyclic esters and can be considered in the context of cyclosiloxane polymerization. mdpi.com These compounds can act as powerful Lewis acids, sometimes referred to as superacids, capable of efficiently initiating the polymerization. Their catalytic activity is attributed to their ability to coordinate to the siloxane oxygen, thus activating the monomer for nucleophilic attack.

The choice of catalyst and reaction conditions significantly impacts the polymerization rate, control over molecular weight, and the prevalence of side reactions.

The polymerizability of this compound via ROP is governed by both kinetic and thermodynamic factors.

Thermodynamics: The primary thermodynamic driving force for the ROP of small cyclosiloxanes is the relief of ring strain. For instance, the six-membered ring of hexamethylcyclotrisiloxane (B157284) (D3) is significantly strained, making its polymerization highly favorable with a negative enthalpy of polymerization (ΔHp). Larger, less strained rings, such as octamethylcyclotetrasiloxane (B44751) (D4), have a much smaller negative or even slightly positive ΔHp, and their polymerization is primarily driven by an increase in entropy (ΔSp) due to the greater conformational freedom of the linear polymer chain compared to the cyclic monomer. wiley-vch.degelest.com This leads to an equilibrium between the monomer and the polymer, and the polymerization is characterized by a ceiling temperature (Tc) above which polymerization is thermodynamically unfavorable. nih.govnih.gov

Kinetics: The kinetics of ROP are influenced by several factors, including the reactivity of the monomer, the nature of the initiator or catalyst, the solvent polarity, and the temperature. In anionic ROP, the rate of polymerization can be significantly affected by the association of the active silanolate chain ends into less reactive aggregates. gelest.com The use of polar solvents or promoters can break up these aggregates and accelerate the polymerization. The reaction order with respect to the monomer and initiator concentrations provides insights into the polymerization mechanism. For example, anionic ROP of D3 often exhibits first-order kinetics with respect to both monomer and initiator. researchgate.net

Below is a table summarizing key kinetic and thermodynamic parameters for the ROP of a representative cyclosiloxane.

| Parameter | Value | Monomer | Initiator/Catalyst | Conditions |

| Activation Energy (Ea) | 11 kcal/mol | Hexamethylcyclotrisiloxane (D3) | P2Pyr6+OH– | Toluene solution |

| Enthalpy of Polymerization (ΔHp) | -3 to -4 kcal/mol | Hexamethylcyclotrisiloxane (D3) | - | Bulk |

| Enthalpy of Polymerization (ΔHp) | ~0 kcal/mol | Octamethylcyclotetrasiloxane (D4) | - | Bulk |

Hydrosilylation-Based Polymerization and Crosslinking Reactions

Hydrosilylation is a versatile and highly efficient addition reaction between a silicon-hydride (Si-H) group and an unsaturated bond, such as a carbon-carbon double bond (C=C). This reaction is extensively used for the polymerization and crosslinking of silicones, with this compound and their linear polymer derivatives (polymethylhydrosiloxanes) serving as key components due to their reactive Si-H functionalities.

The hydrosilylation reaction is almost exclusively catalyzed by transition metal complexes, with platinum-group metals, particularly platinum, being the most effective and widely used. mdpi.com

The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves several key steps:

Oxidative Addition: The Si-H bond of the methylhydrosiloxane adds to the platinum catalyst.

Coordination: The unsaturated compound (e.g., a vinyl-functional siloxane) coordinates to the platinum center.

Migratory Insertion: The coordinated double bond inserts into the platinum-hydride bond.

Reductive Elimination: The resulting alkyl-platinum-silyl species undergoes reductive elimination to form the new silicon-carbon bond and regenerate the active catalyst. mdpi.com

A variety of platinum catalysts are employed, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being one of the most common due to its high activity. researchgate.net Other platinum complexes, as well as rhodium and palladium catalysts, can also be used. researchgate.net

This catalytic cycle allows for the formation of Si-C linkages, which can be utilized in two primary ways for polymer synthesis:

Polymerization: By reacting a molecule with two or more Si-H groups (like a methylhydrocyclosiloxane or polymethylhydrosiloxane) with a molecule containing two or more vinyl groups, a linear or branched polymer can be formed through step-growth polymerization.

Crosslinking: This is a common method for curing silicone elastomers. A vinyl-functional polysiloxane is mixed with a polymethylhydrosiloxane crosslinker in the presence of a platinum catalyst. The hydrosilylation reaction forms a stable, three-dimensional network structure, converting the liquid or gummy polymer into a solid elastomer. researchgate.netgelest.com

The efficiency and selectivity of the hydrosilylation reaction are high, with minimal side reactions, making it a preferred method for producing high-performance silicone materials.

Below is a table summarizing typical components in a platinum-catalyzed hydrosilylation crosslinking system.

| Component | Function | Example Compounds |

| Base Polymer | Provides the main polymer backbone | Vinyl-terminated polydimethylsiloxane (B3030410) |

| Crosslinker | Contains Si-H groups for reaction with the base polymer | Polymethylhydrosiloxane, this compound |

| Catalyst | Facilitates the hydrosilylation reaction | Karstedt's catalyst, Speier's catalyst |

| Inhibitor (optional) | Controls the curing rate, preventing premature reaction | Unsaturated alcohols, ketones |

Mechanism of Si-H Addition to Unsaturated Bonds

The addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, a process known as hydrosilylation, is a fundamental reaction for the formation of silicon-carbon bonds. researchgate.net The mechanism of this reaction can vary depending on the catalyst and substrates involved, but it often proceeds through a series of well-defined steps.

A key step in many transition metal-catalyzed hydrosilylation reactions is the oxidative addition of the Si-H bond to the metal center. nih.gov This process involves the cleavage of the Si-H bond and the formation of new bonds between the silicon and hydrogen atoms and the metal. For palladium catalysts, for example, the mechanism is thought to involve the dissociation of a dimeric precatalyst into a monomeric species. This 14-electron complex can then react with the silane (B1218182) to form a σ-complex, which subsequently undergoes oxidative cleavage of the Si-H bond. nih.gov

However, oxidative addition is not the only proposed mechanism. Alternative pathways involve the electrophilic activation of the Si-H bond. In this scenario, the metal center acts as a Lewis acid, coordinating to the Si-H bond and polarizing it. This activation facilitates a concerted mechanism where the hydride is transferred to the unsaturated group, which has been activated by the silicon. nih.gov Some ruthenium-based catalysts are believed to operate through a cooperative mechanism involving a metal-thiolate bond, which allows for the electrophilic activation of the Si-H bond, generating a ruthenium hydride and a sulfur-stabilized silylium cation. nih.gov

The nature of the Si-H bond, being relatively non-polar, suggests that the reaction likely proceeds through a concerted pathway in many cases. nih.gov This is supported by studies with various transition metals like nickel, rhodium, and platinum. Quantum-chemical analyses have further detailed this process, indicating that the formation of hydrosilane adducts can occur via a barrierless electrophilic activation, followed by heterolytic cleavage of the Si-H bond through a four-membered transition state. researchgate.net

Control over Side Reactions and Selectivity in Hydrosilylation

Controlling side reactions and achieving high selectivity (regio- and stereoselectivity) are critical aspects of hydrosilylation. The choice of catalyst, ligands, silane, and reaction conditions all play a significant role in determining the outcome of the reaction.

Regioselectivity: The addition of the silyl (B83357) group can occur at different positions of the unsaturated bond, leading to either Markovnikov or anti-Markovnikov products. For terminal alkenes, anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon, is often the desired outcome. researchgate.net Certain cobalt(III) hydride pincer complexes have demonstrated high catalytic activity and afford anti-Markovnikov selectivity for both aliphatic and aromatic alkenes. nih.gov In contrast, other cobalt complexes with different ligand scaffolds can show substrate-dependent regioselectivity, yielding anti-Markovnikov products for aliphatic alkenes and Markovnikov products for aromatic alkenes. nih.gov The synergy between the catalyst, silane, and reaction conditions is crucial; for instance, readily accessible cobalt catalysts have been shown to effect highly selective anti-Markovnikov hydrosilylation of the terminal double bond in dienes. nih.gov

Common Side Reactions: A potential side reaction in hydrosilylation is dehydrogenative silylation, which leads to the formation of a C-Si bond and the release of hydrogen gas, resulting in a substituted vinylsilane instead of the desired alkylsilane. The formation of this byproduct can be influenced by the catalyst and reaction conditions. For example, in some cobalt-catalyzed systems, dehydrogenative silylation is presumed to involve an unstable intermediate that is favored under certain conditions, but can be suppressed by generating the active catalyst at low temperatures. nih.gov

Below is a table summarizing the selectivity of different catalytic systems in the hydrosilylation of terminal alkenes.

| Catalyst System | Substrate Type | Predominant Product | Reference |

| [(L¹)Co(PMe₃)(H)(Cl)] | Aliphatic & Aromatic Alkenes | anti-Markovnikov | nih.gov |

| [(L³)Co(PMe₃)(H)(Cl)] | Aliphatic Alkenes | anti-Markovnikov | nih.gov |

| [(L³)Co(PMe₃)(H)(Cl)] | Aromatic Alkenes | Markovnikov | nih.gov |

| (ⁱ-PrPDI)CoCl₂ / NaEt₃BH | Terminal Dienes & Alkenes | anti-Markovnikov | nih.gov |

Condensation Polymerization Approaches

Silanol (B1196071) Condensation Reactions for Polysiloxane Formation

The condensation of silanol (Si-OH) terminated oligomers is a cornerstone of silicone polymer production. This step-growth polymerization involves the reaction between two silanol groups to form a siloxane (Si-O-Si) bond and a molecule of water. researchgate.net This process allows for the extension of siloxane chains, building higher molecular weight polymers. researchgate.netgelest.com

The reaction can be catalyzed by both acids and bases. gelest.com However, this process is often accompanied by the formation of cyclic siloxane byproducts, primarily through a "back-biting" mechanism where a terminal silanol or silanoate group attacks a silicon atom within the same chain. nih.gov

To mitigate the formation of these cyclic byproducts, novel catalytic systems have been explored. Homoconjugated acids, which are complexes of an acid and a base, have been shown to be effective catalysts for silanol polycondensation while generating significantly lower levels of cyclic byproducts like octamethylcyclotetrasiloxane (D4). nih.gov It is proposed that these catalysts selectively activate the silanol groups for condensation without promoting the back-biting reaction on the siloxane backbone. nih.gov

The table below presents data on the effectiveness of a homoconjugated acid catalyst in silanol polycondensation, highlighting the low formation of D4.

| Catalyst | Mₙ (Da) | Đ | Conversion (%) | D4 (ppm) |

| [TMG][TFA]₂ | >60,000 | 2.1 | 95 | <100 |

Data relates to the polymerization of α,ω-disilanols. Mₙ = Number-average molecular weight, Đ = Dispersity Index, D4 = Octamethylcyclotetrasiloxane. Data sourced from nih.gov.

Controlled/Living Polymerization Techniques in Siloxane Chemistry

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. researchgate.net These methods are characterized by the absence of irreversible chain-termination and chain-transfer reactions, allowing polymer chains to grow at a constant rate.

In siloxane chemistry, one of the most significant controlled/living methods is the ring-opening polymerization (ROP) of cyclosiloxanes. Organocatalytic controlled/living ROP of functionalized cyclotrisiloxanes can produce linear polysiloxanes with a controlled number-average molecular weight, narrow molecular-weight dispersity, and well-defined terminal structures. For example, using an initiator like water or a silanol, a guanidine catalyst, and an organochlorosilane as an end-capping agent, it is possible to synthesize polysiloxanes with specific side-chain functionalities.

This level of control allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition. For instance, the copolymerization of different cyclotrisiloxanes using a two-stage method can lead to copolymers where the different polysiloxane segments behave independently.

The key feature of these controlled polymerizations is the establishment of a dynamic equilibrium between a small number of active propagating chains and a majority of dormant chains that are incapable of propagation. researchgate.net This equilibrium minimizes the concentration of active species at any given time, thereby suppressing termination reactions.

Atom Transfer Radical Polymerization (ATRP) in Siloxane Systems

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. In the context of siloxane systems, ATRP is often employed in a "grafting from" approach, where a polysiloxane backbone is first synthesized and then functionalized with ATRP initiators. This macroinitiator is subsequently used to polymerize a variety of vinyl monomers, leading to the formation of well-defined graft copolymers.

The process typically begins with the ring-opening polymerization of this compound to produce poly(methylhydro)siloxane (PMHS). The Si-H bonds along the PMHS backbone are then utilized for the attachment of ATRP initiating sites. A common method for this functionalization is hydrosilylation, where a molecule containing both a vinyl group and an ATRP initiator moiety is reacted with the Si-H bonds of PMHS in the presence of a platinum catalyst. For instance, an attachable initiator containing a benzyl chloride group can be hydrosilylated onto a vinyl-functionalized poly(dimethylsiloxane) to create a macroinitiator for ATRP. cmu.edu

Once the polysiloxane macroinitiator is synthesized, it can be used to initiate the polymerization of various monomers, such as styrene and (meth)acrylates. The ATRP process allows for precise control over the length of the grafted polymer chains, resulting in copolymers with tailored properties. For example, ABA triblock copolymers with a central poly(dimethylsiloxane) (PDMS) block and outer polystyrene blocks have been successfully synthesized using this method. cmu.edu The characteristics of the resulting copolymers are influenced by factors such as the molecular weight of the polysiloxane macroinitiator and the length of the grafted polymer chains.

| Macroinitiator | Monomer | Resulting Copolymer Architecture | Reference |

| Benzyl chloride-functionalized PDMS | Styrene | ABA Triblock (Polystyrene-b-PDMS-b-Polystyrene) | cmu.edu |

| 2-bromoisobutyryl-terminated PDMS | tert-Butyl acrylate (B77674) | ABA Triblock (Poly(tert-butyl acrylate)-b-PDMS-b-Poly(tert-butyl acrylate)) | researchgate.net |

Table 1: Examples of Polysiloxane-Based Copolymers Synthesized via ATRP

The successful synthesis of these block and graft copolymers demonstrates the utility of combining the ring-opening polymerization of this compound with ATRP to create advanced materials with a combination of properties derived from both the flexible siloxane backbone and the grafted polymer side chains.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that offers excellent control over polymer molecular weight and architecture. wikipedia.org Similar to ATRP, RAFT can be utilized to synthesize well-defined polysiloxane-containing copolymers. This is typically achieved by creating a polysiloxane-based macro-chain transfer agent (macro-CTA) which is then used to mediate the polymerization of other monomers.

The synthesis of a polysiloxane macro-CTA often begins with a functional polysiloxane. For example, a hydroxyl-terminated poly(dimethylsiloxane) can be esterified with a carboxylic acid-functionalized RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate (CPDB), to yield a PDMS-based macro-CTA. researchgate.netbenicewiczgroup.com This macro-CTA can then be used to control the polymerization of monomers like styrene and various acrylates, leading to the formation of diblock copolymers with a polysiloxane segment.

The "grafting from" strategy is also applicable in RAFT polymerization. A poly(methylhydro)siloxane backbone, obtained from the ring-opening of this compound, can be functionalized with RAFT agents. This functionalized polysiloxane then serves as a platform for growing polymer chains of a different monomer from multiple sites along the backbone, resulting in graft copolymers. For instance, polystyrene has been grafted from a poly(vinyl alcohol) backbone that was modified to contain dithioester RAFT agent moieties. researchgate.net A similar approach can be applied to polysiloxane backbones.

The versatility of RAFT polymerization allows for the synthesis of a wide range of polysiloxane-based architectures, including diblock and graft copolymers. The properties of these materials can be tuned by varying the molecular weight of the polysiloxane block and the nature and length of the grafted polymer chains.

| Polysiloxane Macro-CTA | Monomer | Resulting Copolymer Architecture | Reference |

| PDMS-dithiobenzoate | Styrene | Diblock (PDMS-b-Polystyrene) | researchgate.net |

| PDMS-trithiocarbonate | N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) | Diblock (PDMS-b-PDMAEMA) | researchgate.net |

| Dextran-based CTA | Hydroxypropyl methacrylate | Graft Copolymer (Dextran-g-PHPMA) | researchgate.net |

Table 2: Examples of Copolymers Synthesized Using Polysiloxane-Related RAFT Agents

Combination of Living Polymerization Methods for Hybrid Architectures

The synthesis of complex, hybrid polymer architectures often requires the combination of different living polymerization techniques. This approach allows for the incorporation of polymer blocks with distinct properties that cannot be achieved through a single polymerization method. The combination of living ring-opening polymerization (ROP) of cyclosiloxanes with controlled radical polymerization techniques like ATRP and RAFT is a powerful strategy for creating novel polysiloxane-based materials. cmu.edunih.gov

A common strategy involves the sequential application of two different polymerization methods. For instance, the living anionic ring-opening polymerization of a methylhydrocyclosiloxane can be initiated, followed by the termination of the living polysiloxane chains with a molecule that contains an initiator site for a second type of polymerization. This "site transformation" approach allows for the synthesis of well-defined block copolymers. For example, a living polysiloxane chain can be end-capped with a species containing a bromopropionyl group, which can then serve as an initiator for the ATRP of monomers like styrene or methyl methacrylate, resulting in the formation of AB or ABA-type block copolymers. cmu.edu

Another approach is the use of a dual initiator, a single molecule capable of initiating two different types of polymerization. While less common for siloxane systems, this method offers a one-pot synthesis of block copolymers.

The combination of ROP with RAFT polymerization is also a viable route to hybrid architectures. A polysiloxane can be functionalized with a RAFT agent, as described in the previous section, and then used as a macro-CTA for the polymerization of a second monomer. This method allows for the synthesis of block and graft copolymers with a high degree of control over the final structure.

These combined methodologies provide a versatile toolkit for the design and synthesis of a wide array of hybrid architectures, such as block copolymers, graft copolymers, and star polymers, where the unique properties of polysiloxanes can be synergistically combined with those of other polymers.

| Polymerization 1 (Block 1) | Polymerization 2 (Block 2) | Resulting Hybrid Architecture | Reference |

| Cationic ROP of THF | ATRP of Styrene, MMA, MA | AB and ABA Block Copolymers | cmu.edu |

| Anionic ROP of D3 | ATRP | Block and Graft Copolymers | umich.edu |

| ROMP of 1,5-cyclooctadiene | ATRP of Styrene, MMA | ABA Triblock Copolymers | cmu.edu |

Table 3: Examples of Hybrid Architectures from Combined Living Polymerization Methods

Engineering Macromolecular Architectures Via Methylhydrocyclosiloxanes

Hyperbranched Siloxane Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-pot reaction. Their unique architecture, characterized by a high density of functional groups and a globular shape, imparts properties such as low viscosity and high solubility.

Synthetic Strategies for Hyperbranched Architectures (e.g., Piers-Rubinsztajn Reaction)

A key synthetic strategy for creating hyperbranched siloxane polymers from methylhydrocyclosiloxanes is the Piers-Rubinsztajn (P-R) reaction. mdpi.comnih.govharth-research-group.org This reaction involves the dehydrocarbonative coupling of a hydrosilane (Si-H) and an alkoxysilane (Si-OR) to form a new siloxane bond (Si-O-Si), with a hydrocarbon (R-H) as the byproduct. polysciences.comnih.gov The reaction is typically catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govresearchgate.netnih.gov

The P-R reaction is advantageous because it proceeds under mild conditions and avoids the acidic or basic environments that can cause unwanted redistribution or rearrangement of siloxane bonds, thus preserving the controlled architecture of the polymer. nih.gov This method allows for the synthesis of well-defined siloxane oligomers and polymers with complex structures. polysciences.comnih.gov

For the synthesis of hyperbranched structures, multifunctional monomers are used. For example, the reaction between a monomer with two Si-H groups, such as 1,4-bis(dimethylsilyl)benzene, and a monomer with three ethoxy groups, like methyltriethoxysilane, in the presence of a B(C₆F₅)₃ catalyst, yields a hyperbranched polycarbosiloxane. mdpi.comnih.gov The reaction is typically rapid, often completed within half an hour at room temperature. mdpi.comrsc.org

Table 1: Monomers Used in the Synthesis of Hyperbranched Polycarbosiloxanes via Piers-Rubinsztajn Reaction mdpi.comnih.gov

| Monomer Type | Example Compound | Functionality |

| Bifunctional (Si-H) | 1,4-bis(dimethylsilyl)benzene | A₂ |

| Bifunctional (Si-H) | 4,4'-bis(dimethylsilyl)-1,1'-biphenyl | A₂ |

| Bifunctional (Si-H) | 1,1'-bis(dimethylsilyl)ferrocene | A₂ |

| Trifunctional (Alkoxy) | Methyltriethoxysilane | B₃ |

| Trifunctional (Alkoxy) | Phenyltriethoxysilane | B₃ |

This interactive table allows sorting by monomer type, example compound, and functionality.

Control of Branching Density and Functional Group Distribution

The control over the branching density and the spatial distribution of functional groups is crucial for tailoring the properties of hyperbranched siloxane polymers.

Branching Density: The degree of branching in polymers synthesized via the P-R reaction can be quite high, with reported values ranging from 0.69 to 0.89. mdpi.comrsc.org This density is influenced by the stoichiometry of the reactants and the reaction conditions. The molar feed ratio of the functional groups (e.g., ethoxy groups to Si-H groups) is a key parameter; a ratio of approximately 1:1 is often used to promote the formation of hyperbranched structures while avoiding premature gelation. nih.gov

Functional Group Distribution: Achieving a controlled distribution of functional groups is essential, as random placement can lead to clusters of functionalities, which may cause steric hindrance and prevent complete reaction. nih.govnih.gov One strategy to control this distribution is through the copolymerization of different cyclic siloxane monomers. For instance, the anionic ring-opening polymerization of vinyl-substituted cyclotrisiloxanes, such as (ViMeSiO)₃, with hexamethylcyclotrisiloxane (B157284) (D₃), can produce reactive blocks with varying densities of vinyl groups. researchgate.net While homopolymerization leads to a uniform distribution, copolymerization can create a gradient distribution of functional groups along the polymer chain. researchgate.net

Another approach involves a multi-step process where a linear polysiloxane with regularly spaced functional groups is first synthesized. This can be achieved through the P-R reaction of a difunctional silane (B1218182) with a siloxane terminated with Si-H groups. Subsequent reactions, such as hydrosilylation, can then be used to introduce branching at these controlled sites, leading to a highly branched polymer with a predictable architecture.

Dendrimers and Dendritic Siloxane Structures

Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure. Unlike hyperbranched polymers, their synthesis involves a stepwise, generational growth process that allows for precise control over their size, shape, and surface functionality.

Stepwise Synthesis of Dendritic Siloxanes

The synthesis of siloxane dendrimers is an iterative process that typically involves two alternating key reactions:

Hydrosilylation: This reaction adds a Si-H bond across a double bond (e.g., in an allyl or vinyl group), often catalyzed by a platinum complex like Karstedt's catalyst. This step is used to add new branching points.

Grignard Reaction or Piers-Rubinsztajn Reaction: After hydrosilylation, new reactive groups are introduced. For example, if the hydrosilylation introduces Si-Cl bonds, a Grignard reaction with allylmagnesium bromide can be used to add new terminal double bonds for the next generation of growth. Alternatively, an iterative process combining the Piers-Rubinsztajn reaction and platinum-catalyzed hydrosilylation can be employed to build well-defined silicone dendrimers. nih.gov

This stepwise approach allows for the construction of dendrimers generation by generation, with purification at each step to ensure the perfection of the final structure. For example, a first-generation carbosilane dendron can be synthesized from a core molecule like diallylmethylsilyllimonene by reacting it with methyldichlorosilane (B44661). harth-research-group.org

Precursor Role of this compound in Dendrimer Synthesis

This compound and other hydrosilane-containing molecules are fundamental precursors in the synthesis of dendritic siloxanes. The Si-H groups provided by these molecules are the reactive sites for the hydrosilylation reaction, which is a cornerstone of the divergent synthesis of these architectures.

In a typical synthetic sequence, a core molecule containing multiple vinyl or allyl groups is reacted with a molecule containing a Si-H group and other functionalities that can be converted into further reactive sites. For instance, methyldichlorosilane can be used to add two new branching points that terminate in reactive Si-Cl bonds. These can then be functionalized with allyl groups for the next hydrosilylation step.

Monofunctional hydrosiloxanes, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane, are used to functionalize the periphery of the dendrimer in the final step. nih.gov This "capping" of the dendrimer surface modifies its properties, such as solubility and reactivity. The precise reactivity of the Si-H bond in these precursors allows for the clean and high-yield reactions necessary for the multi-step synthesis of perfect dendrimer structures.

Block and Graft Copolymer Systems

This compound also serve as important building blocks for the synthesis of block and graft copolymers, which combine the properties of different polymer segments into a single macromolecule.

Block Copolymers consist of two or more long sequences (blocks) of different monomer units linked together. An example is the synthesis of a poly(dimethylsiloxane)-poly(ethylene oxide) (PDMS-PEO) block copolymer. This can be achieved through a hydrosilylation reaction between a hydride-terminated PDMS and a PEO with vinyl ether end groups. The resulting prepolymer can then be cross-linked into an elastomer using a methylhydrosiloxane-dimethylsiloxane copolymer as a cross-linking agent.

Graft Copolymers are composed of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical nature. This compound are particularly useful for creating the siloxane backbone in "grafting from" strategies. The Si-H groups along the polysiloxane chain can be used as initiation sites for the polymerization of other monomers.

For example, a poly(vinyl alcohol)/poly(dimethylsiloxane) graft copolymer can be synthesized. researchgate.net In one approach, a PDMS macromonomer with a vinylsilyl end group is first prepared via living anionic polymerization of hexamethylcyclotrisiloxane. This macromonomer is then copolymerized with vinyl acetate (B1210297) in a radical polymerization. Subsequent saponification of the polyvinyl acetate segments yields the final graft copolymer. researchgate.net This method allows for controlled length of the PDMS graft chains. researchgate.net

Table 2: Synthesis Strategies for Siloxane-Containing Copolymers

| Copolymer Type | Synthetic Strategy | Role of Hydrosiloxane | Example |

| Block Copolymer | Hydrosilylation Coupling | Cross-linking agent | PDMS-PEO |

| Graft Copolymer | "Grafting Through" (Macromonomer) | Precursor for macromonomer | PVA-g-PDMS |

This interactive table summarizes the copolymer types, synthetic strategies, the role of hydrosiloxanes, and provides an example for each.

Synthesis of Siloxane-Containing Block Copolymers

The synthesis of well-defined block copolymers containing polysiloxane segments is predominantly achieved through living polymerization techniques, with anionic ring-opening polymerization (ROP) of cyclosiloxanes being a particularly effective method. This approach allows for the sequential polymerization of different cyclic monomers, leading to the formation of distinct polymer blocks with controlled molecular weights and narrow molecular weight distributions.

The living nature of the polymerization is crucial for the successful synthesis of block copolymers. In a living polymerization, the propagating chain ends remain active until intentionally terminated. This allows for the formation of a homopolymer block from the first monomer, followed by the introduction of a second monomer to grow the subsequent block directly from the active chain ends of the first block.

Anionic ROP of strained cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (D3), is a well-established method for producing polydimethylsiloxane (B3030410) (PDMS) blocks with controlled characteristics. The polymerization is typically initiated by organolithium compounds, and the propagation proceeds with minimal side reactions like chain transfer or termination.

While the synthesis of PDMS-containing block copolymers is extensively documented, the same principles can be applied to the synthesis of block copolymers containing polymethylhydrosiloxane (B1170920) (PMHS) segments through the ROP of this compound. The Si-H bond in this compound introduces a reactive site along the polymer backbone, which can be utilized for further functionalization.

A general synthetic scheme for a diblock copolymer containing a PMHS block via sequential anionic ROP would involve:

Initiation: An initiator, such as sec-butyllithium, is used to open the first cyclic monomer, for instance, a methylhydrocyclosiloxane like 1,3,5,7-tetramethylcyclotetrasiloxane (D4H).

Propagation of the first block: The anionic chain end propagates by sequentially adding more D4H monomers, forming a living polymethylhydrosiloxane block.

Introduction of the second monomer: Once the desired length of the first block is achieved, a second cyclic monomer, such as hexamethylcyclotrisiloxane (D3), is introduced to the living polymer.

Propagation of the second block: The living chain end then initiates the polymerization of D3, growing a polydimethylsiloxane block from the end of the PMHS block.

Termination: The polymerization is terminated by adding a quenching agent, such as chlorotrimethylsilane.

The table below summarizes representative monomers and initiators used in the synthesis of siloxane-containing block copolymers.

| Monomer | Initiator | Resulting Block | Polymerization Method |

| Hexamethylcyclotrisiloxane (D3) | sec-Butyllithium | Polydimethylsiloxane (PDMS) | Anionic ROP |

| 1,3,5,7-Tetramethylcyclotetrasiloxane (D4H) | n-Butyllithium | Polymethylhydrosiloxane (PMHS) | Anionic ROP |

| Octamethylcyclotetrasiloxane (B44751) (D4) | Potassium siloxanolate | Polydimethylsiloxane (PDMS) | Anionic ROP |

Graft Copolymerization from Methylhydrocyclosiloxane Backbones

This compound serve as versatile precursors for the synthesis of graft copolymers due to the presence of reactive Si-H bonds after ring-opening polymerization to form a polymethylhydrosiloxane (PMHS) backbone. These Si-H functionalities provide convenient sites for the attachment of polymer side chains through various "grafting from" and "grafting to" methodologies.

"Grafting From" Approach:

In the "grafting from" method, the PMHS backbone is first functionalized to introduce polymerization initiation sites. Subsequently, monomers are polymerized from these sites, resulting in the growth of polymer grafts. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to achieve well-defined graft chains with controlled length and low polydispersity.

For ATRP, the Si-H groups on the PMHS backbone can be converted into ATRP initiators. For example, the hydrosilylation of an allyl-functionalized ATRP initiator, such as allyl 2-bromo-2-methylpropionate, onto the PMHS backbone yields a macroinitiator. This macroinitiator can then be used to initiate the polymerization of a variety of vinyl monomers.

Similarly, for RAFT polymerization, the PMHS backbone can be functionalized with a RAFT chain transfer agent (CTA). This can be achieved by reacting the Si-H groups with a molecule containing both a vinyl group and a dithioester or trithiocarbonate (B1256668) functionality. The resulting PMHS-macroCTA can then mediate the controlled polymerization of monomers.

The table below provides examples of monomers and initiator systems for the "grafting from" approach.

| Monomer | Controlled Polymerization Method | Initiator/CTA Attached to PMHS Backbone |

| Styrene | ATRP | 2-Bromo-2-methylpropionyl group |

| Methyl methacrylate (B99206) | ATRP | Ethyl α-bromoisobutyrate derivative |

| n-Butyl acrylate (B77674) | RAFT | Trithiocarbonate group |

| Acrylamide | RAFT | Dithiobenzoate group |

"Grafting To" Approach:

The "grafting to" approach involves the attachment of pre-synthesized polymer chains with reactive end groups to the PMHS backbone. A common strategy is the hydrosilylation reaction between the Si-H groups of the PMHS backbone and vinyl-terminated polymer chains. This reaction is typically catalyzed by a platinum catalyst, such as Karstedt's catalyst.

This method allows for the precise characterization of the side chains before they are grafted onto the backbone. However, the grafting density can be limited by the steric hindrance of the pre-formed polymer chains.

The following table summarizes research findings on the graft copolymerization from methylhydrocyclosiloxane backbones.

| Backbone | Grafted Polymer | Grafting Method | Catalyst/Initiator | Key Findings |

| Polymethylhydrosiloxane (PMHS) | Polystyrene | "Grafting from" via ATRP | Copper(I) bromide/N,N,N',N'',N''-Pentamethyldiethylenetriamine | Successful synthesis of well-defined graft copolymers with controlled graft length. |

| Polymethylhydrosiloxane (PMHS) | Poly(methyl methacrylate) | "Grafting from" via ATRP | Copper(I) chloride/2,2'-Bipyridine | The molecular weight of the grafted chains increased linearly with monomer conversion. |

| Polymethylhydrosiloxane (PMHS) | Poly(n-butyl acrylate) | "Grafting to" via Hydrosilylation | Karstedt's catalyst | Efficient grafting of vinyl-terminated poly(n-butyl acrylate) onto the PMHS backbone. |

Functionalization and Post Polymerization Modification Strategies

Reactive Si-H Bond Chemistry in Methylhydrocyclosiloxanes

The silicon-hydride (Si-H) bond is a defining feature of this compound, offering a versatile and highly reactive site for a multitude of chemical transformations. Unlike the more inert Si-C or Si-O-Si bonds, the Si-H bond can be readily activated to participate in a variety of addition and substitution reactions, making it a primary target for the introduction of diverse functional groups onto the cyclosiloxane scaffold.

Hydrosilylation is a fundamental and widely utilized reaction in organosilicon chemistry for forming stable silicon-carbon bonds. researchgate.net This reaction involves the addition of a Si-H bond across an unsaturated bond, such as that found in alkenes, alkynes, ketones, or imines. researchgate.net The process is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's catalyst and Karstedt's catalyst. researchgate.net

The reaction with alkenes generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond. This high regioselectivity is crucial for synthesizing organofunctional siloxanes with predictable structures. The versatility of hydrosilylation allows for the introduction of a vast array of functional groups, depending on the nature of the unsaturated substrate used. For instance, reaction with allyl polyethers is a key step in producing various organic and inorganic materials. researcher.life

The choice of catalyst and ligands can profoundly influence the reaction's selectivity. Studies on the hydrosilylation of 2,5-norbornadiene (B92763) have shown that while Pt- or Rh-based catalysts can lead to a mixture of isomers, palladium-based catalytic systems can prevent the formation of the endo-isomer entirely. mdpi.com The selectivity between the desired exo-norbornene product and a nortricyclane byproduct is strongly dependent on the specific ligand coordinated to the palladium center. mdpi.com Similarly, in the industrially significant reaction of allyl chloride with trichlorosilane, a rhodium(I) catalyst has demonstrated superior selectivity (>99%) and efficiency (Turnover Number up to 140,000) compared to conventional platinum catalysts, minimizing the formation of unwanted byproducts. mdpi.com

| Substrate | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| 2,5-Norbornadiene | Pd-salt/ligand | Formation of endo-isomer was not observed; selectivity between exo-isomer and nortricyclane depended on the ligand. | mdpi.com |

| Allyl Chloride | [RhCl(dppbzF)]2 | Achieved >99% selectivity for trichloro(3-chloropropyl)silane with a TON of 140,000. | mdpi.com |

| Terminal Alkynes | Co(acac)2/bisphosphine | Effective for regio- and stereoselective synthesis of (E)-β-vinylsilanes under mild conditions. | nih.gov |

The mechanism of hydrosilylation and other reactions involving the Si-H bond hinges on its activation by a catalyst. A predominant theme in catalyst development is the use of electrophilic species that activate the Si-H bond, thereby transferring electrophilicity to the silicon atom. researchgate.net This activation makes the silicon center susceptible to nucleophilic attack, a key step in the catalytic cycle. researchgate.net This mechanistic principle applies to a wide range of catalysts, from Group 4 transition metals to Group 15 main group elements. researchgate.net

For transition-metal-catalyzed reactions, a common pathway involves the oxidative addition of the Si-H group to the metal center. researchgate.net This step is integral to established mechanisms such as the Chalk-Harrod and modified Chalk-Harrod pathways. researchgate.net Ultrafast infrared spectroscopy studies have provided detailed insights into the dynamics of Si-H bond activation. For example, photolysis of a manganese carbonyl complex in the presence of triethylsilane revealed that the activation process and its rate-determining step depend on the spin state and geometry of the transient organometallic species formed. nih.gov

The development of catalysts using earth-abundant and less toxic metals, such as iron, is a significant area of research. researchgate.net These catalysts also typically operate via oxidative addition of the Si-H bond and offer a more sustainable alternative to precious metal catalysts like platinum and rhodium. researchgate.net

Silanol (B1196071) Functionalization and Condensation Control

While Si-H chemistry is paramount, the formation and subsequent reaction of silanol (Si-OH) groups represent another critical pathway for functionalizing and structuring materials derived from this compound. Silanols are often key intermediates, formed through the hydrolysis of silicon-halogen or silicon-alkoxy bonds, which can be introduced onto the cyclosiloxane ring.

The synthesis of stable organosilanols can be challenging, as they are often metastable intermediates that readily self-condense. cemi-ras.ru However, stability can be achieved through specific substitution patterns on the silicon atom, such as the presence of bulky polycyclic aromatic groups. cemi-ras.ru The hydrolysis of corresponding chlorosilane or alkoxysilane precursors is a common route to their formation. cemi-ras.ru The kinetics of this hydrolysis are highly dependent on the substitution pattern at the silicon center. cemi-ras.ru

Once formed, stable silanols can be characterized in detail. In the solid state, they exhibit a variety of hydrogen bonding motifs, including the formation of dimers, trimers, and even more complex bilayer structures, as revealed by crystal structure analysis. cemi-ras.ru The silanol group is itself a versatile functional handle. The silanol oxygen can act as a base or a nucleophile, and its presence can enhance the rate of nearby reactions, such as the cyclopropanation of adjacent alkenyl groups. nih.gov

The condensation of silanols to form siloxane (Si-O-Si) bonds is the fundamental reaction for building polysiloxane networks. Controlling this process is essential for designing materials with specific architectures. Thermal studies have shown that the condensation of stable, crystalline silanols can occur in the solid state. cemi-ras.ru This offers a pathway for a highly controlled, two-step mechanism for preparing well-defined polysiloxanes and polysilsesquioxanes. cemi-ras.ru

Another strategy for controlled network formation is the silanol-alcohol condensation reaction. This approach has been used to modify the surfaces of silica (B1680970) shells on nanoparticles, imparting a range of terminal functional groups (e.g., thiol, alcohol, carboxylic acid) by reacting surface silanols with the corresponding alcohol-based reagents. This method demonstrates how directed condensation can be used to achieve specific surface properties and functionalities.

Advanced Material Systems Derived from Methylhydrocyclosiloxane Polymerization

Development of Silicone Elastomers and Rubbers

Silicone elastomers and rubbers derived from methylhydrocyclosiloxanes are valued for their thermal stability, chemical inertness, and tunable mechanical properties. The formation of a stable, crosslinked three-dimensional network is central to achieving these characteristics. The properties of the final elastomer are intricately linked to the chemistry of the crosslinking reactions, the resulting network architecture, and the specific design of crosslinkers and catalysts employed.

Crosslinking Mechanisms in Elastomer Formation (Addition, Condensation, Peroxide Curing)

The transformation of liquid methylhydrocyclosiloxane polymers into solid elastomers is achieved through various crosslinking, or curing, mechanisms. Each method offers distinct advantages and results in networks with unique characteristics.

Addition Curing: Also known as hydrosilylation, this is a widely used method for curing silicone elastomers. It involves the addition of a silicon-hydride (Si-H) group from the methylhydrocyclosiloxane across a vinyl group (C=C) on another silicone polymer in the presence of a platinum-based catalyst, such as Karstedt's catalyst. This reaction is highly efficient, proceeds with no byproducts, and allows for curing at both room and elevated temperatures. The cure rate can be precisely controlled by adjusting the temperature and the concentration of the catalyst and inhibitors. Addition-cured elastomers are known for their high tensile strength, excellent dimensional stability, and low shrinkage.

Condensation Curing: This mechanism relies on the reaction of silanol (B1196071) (Si-OH) groups, which can be present on the methylhydrocyclosiloxane or formed in situ, to form siloxane (Si-O-Si) bonds, with the elimination of a small molecule such as water or alcohol. nih.gov This process is often catalyzed by tin compounds. researchgate.net Condensation curing can be initiated by atmospheric moisture, making it suitable for room temperature vulcanizing (RTV) applications. researchgate.net However, the release of byproducts can lead to shrinkage and may be a concern in closed systems. mdpi.com The long-term stability of condensation-cured elastomers can be influenced by factors such as the curing environment and catalyst concentration. nih.govresearchgate.net

Peroxide Curing: This method utilizes organic peroxides to generate free radicals at elevated temperatures. These radicals can abstract hydrogen atoms from the methyl groups on the siloxane chains, creating polymer radicals that then combine to form crosslinks. bohrium.com Peroxide curing is a robust and cost-effective method, but it can produce byproducts that may need to be removed through a post-curing process to optimize the material's properties and ensure stability. bohrium.com The choice of peroxide and curing temperature influences the crosslink density and, consequently, the mechanical properties of the final elastomer. nih.gov

Table 1: Comparison of Crosslinking Mechanisms for Methylhydrocyclosiloxane Elastomers

| Feature | Addition Curing (Hydrosilylation) | Condensation Curing | Peroxide Curing |

|---|---|---|---|

| Reaction | Si-H + C=C → Si-C-C | Si-OH + HO-Si → Si-O-Si + H₂O | R-O-O-R → 2 R-O•; R-O• + Si-CH₃ → R-OH + Si-CH₂•; 2 Si-CH₂• → Si-CH₂-CH₂-Si |

| Catalyst | Platinum complexes (e.g., Karstedt's catalyst) | Tin compounds, Titanium compounds | Organic peroxides |

| Curing Temperature | Room temperature or elevated | Room temperature (moisture cure) or elevated | Elevated |

| Byproducts | None | Water, alcohol, etc. | Peroxide decomposition products |

| Advantages | Fast cure, no byproducts, high purity, good mechanical properties | Room temperature curing, simple | Cost-effective, robust |

| Disadvantages | Catalyst sensitivity to inhibition | Shrinkage due to byproducts, slower cure, potential for reversion | Byproducts may require removal, potential for side reactions |

Tailoring Elastomer Properties through Crosslinker and Catalyst Design

The ability to precisely tailor the properties of silicone elastomers stems from the careful selection and design of the crosslinking agents and catalysts used in their formulation.

Crosslinker Design: The structure and functionality of the crosslinker molecule significantly impact the final network architecture. For instance, in addition curing systems, using a crosslinker with a higher number of Si-H groups will result in a higher crosslink density. The length and flexibility of the crosslinker molecule also play a role; longer, more flexible crosslinkers can lead to elastomers with lower modulus and higher elongation. By employing a mix of crosslinkers with different functionalities and structures, it is possible to create complex network architectures, such as bimodal networks, which can exhibit superior mechanical properties compared to unimodal networks. mdpi.com

Catalyst Design and Concentration: In addition curing, the type and concentration of the platinum catalyst are critical parameters for controlling the cure kinetics and the final properties of the elastomer. Different platinum catalysts, such as Karstedt's catalyst, exhibit varying levels of activity and can be used to achieve a desired curing profile, from fast room-temperature curing to slower, heat-activated curing. heraeus-precious-metals.com The concentration of the catalyst directly influences the rate of the crosslinking reaction; higher concentrations generally lead to faster curing times. However, excessively high catalyst concentrations can sometimes lead to undesirable side reactions or may not be cost-effective. Inhibitors are often used in conjunction with catalysts to provide a pot life, preventing the elastomer from curing prematurely after mixing.

The choice of catalyst in condensation curing also affects the reaction rate and the stability of the resulting elastomer. Tin catalysts, for example, can influence post-curing reactions that affect the long-term mechanical stability of the material. dtu.dk In peroxide curing, the type of peroxide determines the required curing temperature and can influence the types of crosslinks formed, thereby affecting the final properties of the rubber. bohrium.com

Table 2: Influence of Formulation Variables on Elastomer Properties

| Formulation Variable | Effect on Elastomer Properties |

|---|---|

| Increased Crosslinker Functionality | Increases crosslink density, leading to higher modulus and hardness, but lower elongation at break. |

| Longer Crosslinker Chains | Decreases crosslink density, resulting in a softer and more flexible elastomer with higher elongation. |

| Higher Catalyst Concentration (Addition Curing) | Increases the rate of curing. May slightly increase crosslink density. |

| Use of Inhibitors (Addition Curing) | Delays the onset of curing, providing a longer working time (pot life). |

| Type of Peroxide (Peroxide Curing) | Determines the curing temperature and can influence the efficiency of crosslinking and the presence of side reactions. |

Hybrid Organic-Inorganic Materials

This compound are also valuable precursors for the synthesis of hybrid organic-inorganic materials. These materials integrate the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability) at the molecular level, leading to materials with unique and often superior performance characteristics.

Sol-Gel Derived Siloxane Hybrid Systems

The sol-gel process is a versatile wet-chemical technique used to synthesize hybrid materials from molecular precursors. In the context of this compound, the Si-H group can be functionalized with various organic groups that can then participate in subsequent polymerization reactions. More commonly, other organosilanes are co-polymerized with silane (B1218182) precursors in a sol-gel process.

The process typically involves the hydrolysis and condensation of alkoxysilane precursors. The hydrolysis step replaces alkoxy groups (-OR) with hydroxyl groups (-OH). Subsequent condensation reactions between these hydroxyl groups, or between a hydroxyl group and an alkoxy group, lead to the formation of a siloxane (Si-O-Si) network. mdpi.com By carefully controlling the reaction conditions (e.g., pH, water/silane ratio, solvent, and temperature), the structure and properties of the resulting gel can be tailored. mdpi.com

Organic functionalities can be incorporated into the inorganic siloxane network by using organo-functionalized silane precursors. These organic groups can be non-reactive, modifying the properties of the hybrid material (e.g., hydrophobicity), or they can be reactive, allowing for subsequent organic polymerization to form an interpenetrating network. This results in a true organic-inorganic hybrid material with a high degree of covalent bonding between the two phases. These hybrid materials can exhibit enhanced mechanical properties, thermal stability, and optical transparency. semanticscholar.org

Ladder-Like Siloxane Hybrid Material Architectures

A particularly interesting class of siloxane-based materials is those with a ladder-like structure. These polymers consist of two parallel siloxane chains that are interconnected at regular intervals, resembling a ladder. This double-stranded architecture imparts a significantly higher degree of rigidity and thermal stability compared to conventional single-chain linear polysiloxanes. researchgate.net

The synthesis of ladder-like polysilsesquioxanes (LPSQs) can be achieved through the hydrolytic polycondensation of trifunctional organosilanes (RSiX₃). researchgate.net By carefully controlling the reaction conditions, the formation of a highly ordered ladder structure can be favored over random or cage-like structures.

These ladder-like structures can be further functionalized with organic groups to create hybrid materials with tailored properties. For example, incorporating photo-curable groups like methacrylates allows for the formation of crosslinked ladder-like networks with excellent mechanical properties, making them suitable for applications such as hard coatings. matthey.com The rigid nature of the ladder-like backbone contributes to high hardness and scratch resistance. matthey.com The thermal stability of these materials is also noteworthy, with decomposition temperatures often exceeding those of their linear counterparts. korea.ac.kr The combination of a rigid inorganic backbone with functional organic side groups allows for the creation of high-performance materials for a variety of advanced applications.

Table 3: Properties of Ladder-Like Polysilsesquioxane (LPSQ) Films with Different Functional Groups

| Functional Group | Hardness (GPa) | Elastic Modulus (GPa) | Scratch Resistance |

|---|---|---|---|

| Propyl | 0.45 | 6.5 | Moderate |

| Phenyl | 0.55 | 8.0 | Good |

| Naphthyl | 0.65 | 9.5 | Excellent |

Note: The data presented is illustrative of the general trends observed in the mechanical properties of functionalized ladder-like polysilsesquioxanes and is based on findings reported in the literature. matthey.com

Polymer Nanocomposites and Reinforced Systems

The integration of nanoscale fillers into methylhydrocyclosiloxane-derived polymer matrices gives rise to polymer nanocomposites with enhanced physical, thermal, and mechanical properties. These advanced materials leverage the unique characteristics of the polysiloxane matrix, such as thermal stability and flexibility, in synergy with the properties of the nanofillers.

Synthesis of Siloxane-Based Nanocomposites

The synthesis of siloxane-based nanocomposites involves various methods aimed at achieving a homogeneous dispersion of nanofillers within the polymer matrix. One effective technique is the in situ formation of nanoparticles directly within the polysiloxane network. For instance, silver (Ag) nanoparticles can be generated by the direct reduction of silver ions using the Si-H groups present in the polysiloxane matrix as a reducing agent. mdpi.com This method allows for the creation of polysiloxane/Ag nanocomposites with well-dispersed nanofillers.

Another prominent method is the hydrosilylation reaction, which is used to create graft polymers. imp.kiev.ua For example, nanocomposites have been fabricated using polymethylhydrosiloxane (B1170920) (PMHS) and reduced graphene oxide (rGO). imp.kiev.ua The process involves the hydrosilylation of PMHS with monomers like allyl acrylate (B77674) and vinyltriethoxysilane, followed by the incorporation of rGO. imp.kiev.ua

The reinforcement of cyclosiloxane polymers can also be achieved by incorporating various nanofillers, such as graphene oxide (GO) and multi-walled carbon nanotubes (MWCNTs). ntu.edu.sg To improve compatibility and performance, these nanofillers often undergo surface modification before being integrated into the polymer matrix. ntu.edu.sg Additionally, stable suspensions of nanoparticles, like superparamagnetic cobalt, can be prepared in poly(dimethysiloxane) (PDMS) fluids where polysiloxane block copolymers act as 'nanoreactors' for the thermal decomposition of the nanoparticle precursor. researchgate.net

Table 1: Synthesis Methods for Siloxane-Based Nanocomposites

| Synthesis Method | Polymer Matrix Precursor | Nanofiller | Key Process Feature | Resulting Nanocomposite |

| In situ reduction | Poly(methylhydrosiloxane) (B7799882) (PMHS) | Silver (Ag) | Reduction of Ag⁺ ions by Si-H groups | Polysiloxane/Ag |

| Hydrosilylation | Polymethylhydrosiloxane (PMHS) | Reduced Graphene Oxide (rGO) | Grafting reaction with functional monomers | PDMS/rGO |

| Melt Mixing | Cyclosiloxane Polymer | Graphene Oxide (GO), MWCNTs | Surface modification of fillers | Cyclosiloxane/GO or MWCNT |

| 'Nanoreactor' Method | Poly(dimethysiloxane) | Cobalt (Co) | Micelle formation by block copolymers | PDMS with Co nanoparticles |

Investigation of Interfacial Interactions in Nanocomposites

The performance of polymer nanocomposites is critically dependent on the interfacial interactions between the polymer matrix and the nanofillers, as these interactions govern stress transfer and filler dispersion. unitn.it In siloxane-based systems, enhancing these interactions is key to unlocking improved material properties.

Covalent bonding between the filler and the matrix is a primary strategy for strengthening the interface. In cyclosiloxane polymers reinforced with vinyl-terminated polydimethylsiloxane (B3030410) (PDMS), the PDMS chains can covalently bond to the layered structure of the polymer. ntu.edu.sg This creates a 3D connected network, anchoring different layered structures together and contributing to simultaneous improvements in both toughness and stiffness. ntu.edu.sg

The modification of nanofiller surfaces is another crucial approach. For instance, MWCNTs can be modified with a silica (B1680970) coating or siloxanes to alleviate modulus mismatch with the cyclosiloxane polymer matrix, leading to better dispersion and enhanced thermal conductivity. ntu.edu.sg The study of ethylene–propylene copolymer (EPC) reinforced with silica (SiO₂) nanoparticles also highlights the importance of the interface; strong interfacial interactions between the EPC matrix and the silanol groups of SiO₂ were confirmed by Fourier-transform infrared spectroscopy (FTIR) and were credited for significant improvements in mechanical and thermal properties. nih.gov

Various analytical techniques are employed to characterize these interfacial interactions. Dynamic mechanical analysis (DMA) and modulated differential scanning calorimetry can reveal the presence of a constrained polymer phase at the filler surface. unitn.it A strong correlation between the glass transition temperature (Tg) and the tensile modulus can indicate a secondary reinforcing mechanism, such as the pinning of polymer chains on the filler surface. unitn.it

Functional Coatings and Films

Polymers derived from this compound are utilized to create functional coatings and films that offer high performance, durability, and unique properties. These coatings are employed in a wide range of applications, from protective layers to advanced optical materials.

Self-Restructuring Polysiloxane Coatings

A novel approach to forming thin polysiloxane coatings involves a self-restructuring process of linear polyhydromethylsiloxane (PHMS). nih.govnih.govresearchgate.net This process, catalyzed by tris(pentafluorophenyl)borane, involves the reorganization of the linear PHMS into a highly branched siloxane polymer or a cross-linked network. nih.govnih.govresearchgate.netmdpi.com A key advantage of this method is that it occurs at room temperature without the need for a low-molecular-weight cross-linker, water, or metal catalysts. nih.govnih.govresearchgate.net

The mechanism involves the transfer of a hydride ion between silicon atoms, which leads to the formation of branching siloxane units. nih.govnih.govresearchgate.net This restructuring converts a relatively low-molecular-weight linear PHMS into a soluble, highly branched polysiloxane with a significantly higher molecular weight, which can then be transformed into a pure, cross-linked methyl siloxane network. nih.govresearchgate.netsemanticscholar.org Research has demonstrated that a linear PHMS that has been self-restructured into a highly branched polymer can serve as an effective precursor for pure methylsiloxane films. nih.govnih.gov The progress of this reaction can be monitored using techniques such as ¹H NMR, ²⁹Si NMR, and FTIR spectroscopy. nih.govnih.govresearchgate.net

Table 2: Characteristics of PHMS Self-Restructuring Process for Coatings

| Feature | Description |

| Process Name | Self-Restructuring of Polyhydromethylsiloxane (PHMS) |

| Precursor | Linear Polyhydromethylsiloxane (PHMS) |

| Catalyst | Tris(pentafluorophenyl)borane (TPFPB) nih.govsemanticscholar.org |

| Mechanism | Hydride transfer between silicon atoms nih.govnih.govresearchgate.net |

| Reaction Conditions | Room temperature, absence of water and silanol groups nih.govnih.govresearchgate.net |

| Intermediate Product | Highly branched, high-molecular-weight polysiloxane nih.govsemanticscholar.org |

| Final Product | Cross-linked methyl siloxane network (thin film) nih.govresearchgate.net |

High-Performance Siloxane Coatings

High-performance coatings are often developed by creating hybrid materials that combine the benefits of siloxane chemistry with other polymer systems. For example, a ladder-like structured methacrylate (B99206) siloxane hybrid material (LMSH) has been fabricated for use as a flexible hard coating. mdpi.com This material, synthesized via a sol-gel reaction of 3-(trimethoxysilyl)propyl methacrylate followed by polymerization, exhibits superior optical, thermal, and mechanical properties compared to random or cage-structured silsesquioxanes. mdpi.com

Epoxy-siloxane hybrid coatings have been developed for demanding applications, such as the high-pressure, high-temperature (HPHT) conditions found in the oil and gas industry. dtu.dk By modifying an epoxy novolac (EN) resin with short-chain siloxanes like 3-glycidyloxypropyltrimethoxysilane (GPTMS), the resulting coating demonstrates superior performance and eliminates drawbacks like softening and underfilm corrosion seen in the neat epoxy. dtu.dk The chemical inertness of the inorganic siloxane networks is a key factor in this improved performance. dtu.dk

The development of fast-curing siloxane compositions is also an area of active research. google.com These systems aim to reduce the drying and curing time of protective coatings by incorporating ingredients such as acetoacetate-functional or acrylate-functional components, which react more quickly with amine curing agents than traditional epoxy groups do. google.com

Precursors for Ceramic and Other Inorganic Materials